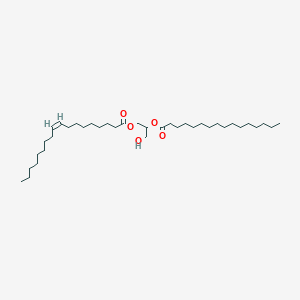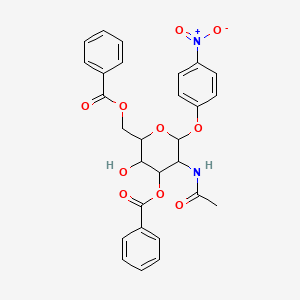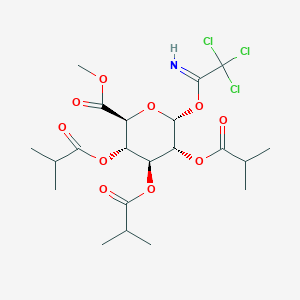
Sporidesmolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sporidesmolide is a polyketide natural product derived from the marine sponge Spongosorites sp. It is a secondary metabolite that has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
科学研究应用
Sporidesmolide has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. It has been found to have anti-inflammatory, anti-angiogenic, and anti-tumor activities. In addition, it has been shown to have cytotoxic effects on certain cancer cell lines and to inhibit the growth of certain human cell lines. Additionally, it has been studied for its potential use as an anti-bacterial agent and for its potential to inhibit the growth of certain fungal species.
作用机制
The exact mechanism of action of sporidesmolide is still not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes involved in the biosynthesis of proteins and DNA. In addition, it has been found to inhibit the activity of certain transcription factors and to interfere with the signaling pathways of certain cell types.
Biochemical and Physiological Effects
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of proteins and DNA. Additionally, it has been found to inhibit the activity of certain transcription factors and to interfere with the signaling pathways of certain cell types. Furthermore, it has been found to have anti-inflammatory, anti-angiogenic, and anti-tumor activities. In addition, it has been shown to have cytotoxic effects on certain cancer cell lines and to inhibit the growth of certain human cell lines.
实验室实验的优点和局限性
Sporidesmolide has several advantages for laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. In addition, it has a wide range of biochemical and physiological effects and can be used to study a variety of biological processes. However, it is not easily available and can be expensive to purchase. Additionally, it is not easy to store and can degrade over time.
未来方向
There are several potential future directions for the study of sporidesmolide. These include further studies into the mechanism of action of the compound, its potential therapeutic applications, and its potential to inhibit the growth of certain fungal species. Additionally, further studies into the synthesis of the compound and its stability over time are warranted. Finally, further studies into the effects of the compound on various cell types and its potential use as an anti-bacterial agent are also needed.
合成方法
The synthesis of sporidesmolide has been well-studied in the literature. It is synthesized using a combination of chemical and enzymatic reactions. The first step involves the formation of the cyclic polyketide backbone by the action of a thioesterase enzyme. This is followed by the addition of a series of acyl groups to the backbone by a set of enzymes known as polyketide synthases. The final step is the conversion of the polyketide to the final product, this compound, by the action of a hydroxylase enzyme.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sporidesmolide involves the use of a Diels-Alder reaction followed by a series of functional group transformations.", "Starting Materials": [ "Furan", "Methyl acrylate", "Lithium diisopropylamide (LDA)", "Benzaldehyde", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol" ], "Reaction": [ "Step 1: Furan and methyl acrylate undergo a Diels-Alder reaction in the presence of LDA to form a cycloadduct.", "Step 2: The cycloadduct is treated with benzaldehyde and methanol to form a benzylidene acetal.", "Step 3: The benzylidene acetal is reduced with sodium borohydride to form a secondary alcohol.", "Step 4: The secondary alcohol is oxidized with hydrochloric acid and sodium chlorite to form a ketone.", "Step 5: The ketone is treated with sodium hydroxide and acetic anhydride to form an acetylated ketone.", "Step 6: The acetylated ketone is treated with pyridine and chloroform to form Sporidesmolide." ] } | |
CAS 编号 |
11113-90-9 |
分子式 |
C34H60N4O8 (for sporidesmolide II) |
分子量 |
652.9 |
外观 |
Off white to light tan solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



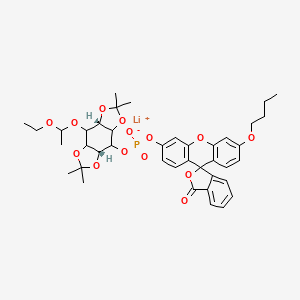
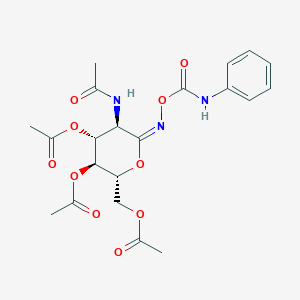
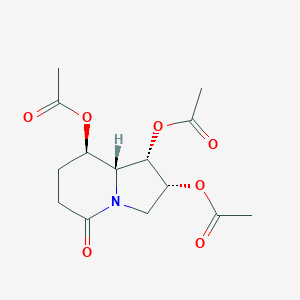
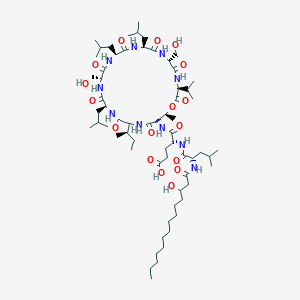
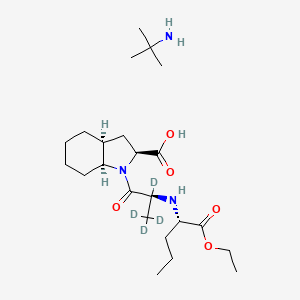
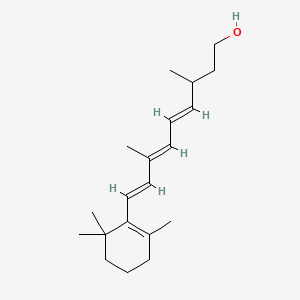
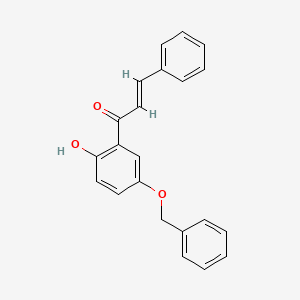
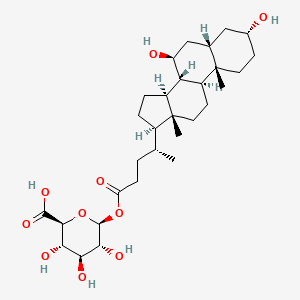
![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)
